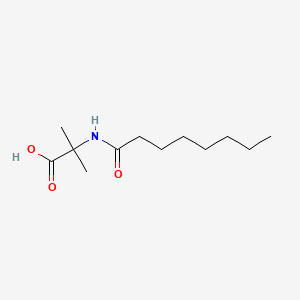
Alanine, 2-methyl-N-(1-oxooctyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanine, 2-methyl-N-(1-oxooctyl)- is a chemical compound with the molecular formula C12H23NO3 It is a derivative of alanine, an amino acid, and features a unique structure that includes a 2-methyl group and an N-(1-oxooctyl) substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, 2-methyl-N-(1-oxooctyl)- typically involves the reaction of alanine with an appropriate alkylating agent to introduce the 2-methyl group. The N-(1-oxooctyl) substituent is then added through a subsequent reaction, often involving an acylation process. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of Alanine, 2-methyl-N-(1-oxooctyl)- may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Alanine, 2-methyl-N-(1-oxooctyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, pH, and solvent choice, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Applications De Recherche Scientifique
Alanine, 2-methyl-N-(1-oxooctyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Alanine, 2-methyl-N-(1-oxooctyl)- exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Alanine, 2-methyl-N-(1-oxooctyl)- include other derivatives of alanine with different substituents, such as:
- Alanine, 2-methyl-N-(1-oxohexyl)-
- Alanine, 2-methyl-N-(1-oxodecyl)-
Uniqueness
What sets Alanine, 2-methyl-N-(1-oxooctyl)- apart from these similar compounds is its specific combination of the 2-methyl and N-(1-oxooctyl) groups.
Propriétés
Formule moléculaire |
C12H23NO3 |
|---|---|
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
2-methyl-2-(octanoylamino)propanoic acid |
InChI |
InChI=1S/C12H23NO3/c1-4-5-6-7-8-9-10(14)13-12(2,3)11(15)16/h4-9H2,1-3H3,(H,13,14)(H,15,16) |
Clé InChI |
PLXBHAOFRHUTEU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NC(C)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



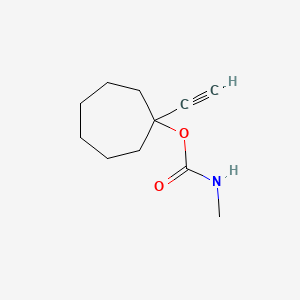

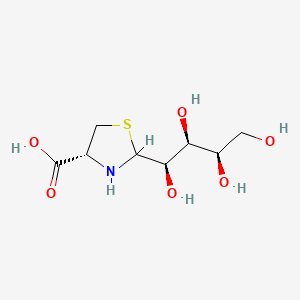

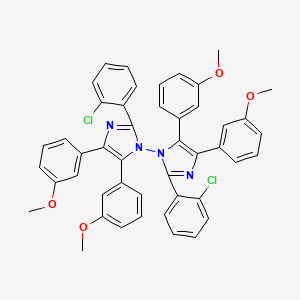

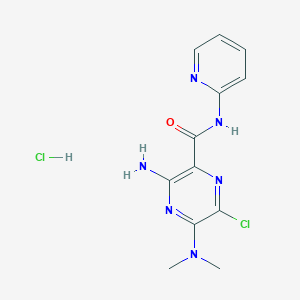

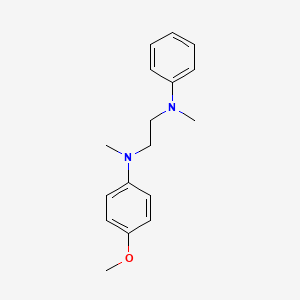
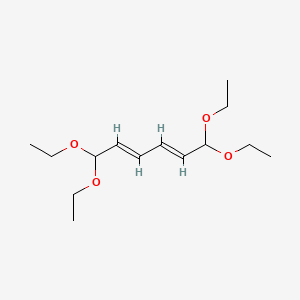
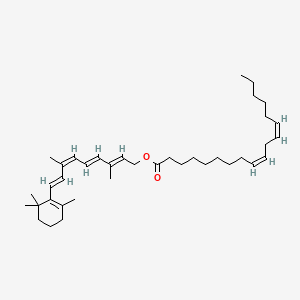
![5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one](/img/structure/B13832842.png)

